molecular formula C11H7BrFNO B2407985 3-Bromo-1-(4-fluorophenyl)pyridin-2(1H)-one CAS No. 1823322-73-1

3-Bromo-1-(4-fluorophenyl)pyridin-2(1H)-one

Cat. No. B2407985
CAS RN: 1823322-73-1
M. Wt: 268.085
InChI Key: QERKDWOSHMGUGA-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-fluorophenyl)pyridin-2(1H)-one, commonly referred to as BFPP, is a heterocyclic organic compound composed of a pyridine ring with a bromo substituent at position 3 and a fluorophenyl group at position 4. BFPP is a highly versatile compound, with applications in both organic and inorganic chemistry. It is used as an intermediate in the synthesis of various organic compounds, and is also a key component in the synthesis of various pharmaceuticals and other biologically active compounds. BFPP has also been used as an inhibitor of various enzymes, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

3-Bromo-1-(4-fluorophenyl)pyridin-2(1H)-one serves as a crucial intermediate in synthesizing various biologically active compounds. Its synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation. The synthesized compounds are characterized by techniques like Mass spectra and 1H NMR spectrums. These intermediates are pivotal for developing compounds with potential applications in various fields, including medicinal chemistry and material sciences (Wang et al., 2016).

Molecular Structure and Reactivity

The compound exhibits a distinct molecular structure, with its reduced pyridine ring adopting specific conformations. The molecular aggregation is characterized by hydrogen bonding, showcasing the compound's potential for forming complex molecular assemblies. This complex structural behavior underlines its significance in structural chemistry and materials science (Quiroga et al., 2010).

Advanced Applications

The compound's structural properties and reactivity have been explored to synthesize new heterocyclic molecules. These synthesized compounds are then studied for their potential roles in various applications, including non-linear optics and as potential candidates for anti-cancerous drugs. The stability, electronic properties, and reactive properties of these molecules are thoroughly analyzed, indicating the compound's versatility and importance in advanced scientific research (Murthy et al., 2017).

properties

IUPAC Name

3-bromo-1-(4-fluorophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-10-2-1-7-14(11(10)15)9-5-3-8(13)4-6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERKDWOSHMGUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)Br)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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